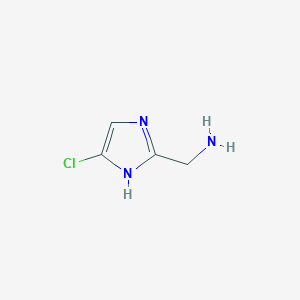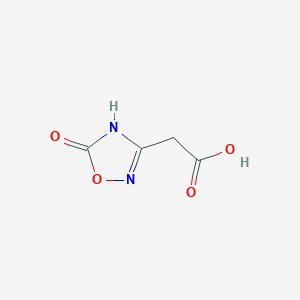![molecular formula C7H6ClN3 B12973103 5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
5-Chloro-3-methylimidazo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methylpyrazine with formamide in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-a]pyrazine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
5-Chloro-3-methylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 5-amino-3-methylimidazo[1,2-a]pyrazine.
Substitution: Formation of various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.
科学的研究の応用
5-Chloro-3-methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-3-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different substituents exhibit unique properties.
Uniqueness
5-Chloro-3-methylimidazo[1,2-a]pyrazine stands out due to its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its chloro and methyl groups provide sites for further functionalization, making it a versatile scaffold for drug development and other applications.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
5-chloro-3-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-10-7-4-9-3-6(8)11(5)7/h2-4H,1H3 |
InChIキー |
QKEMXFCNXBRBQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2N1C(=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


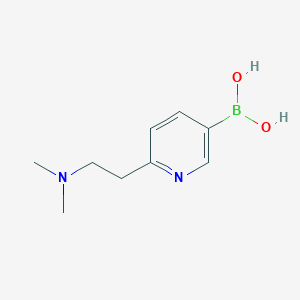
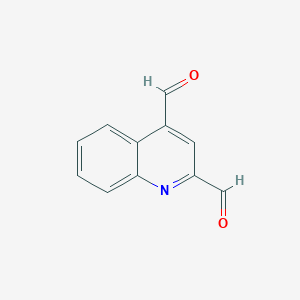
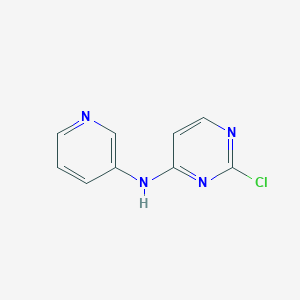
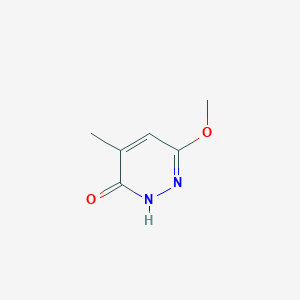
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)





